1-(4-Chloro-benzenesulfonyl)-piperazine

Acetylcholinesterase Inhibition Neurodegenerative Disease Molecular Docking

Selecting 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS 16017-53-1) ensures precise SAR outcomes in neurological drug discovery. The 4-chloro substituent delivers a distinct electronic profile (logP 1.98 vs. 1.5 for tosyl analog) and superior AChE binding affinity (ΔG = −9.97 kcal/mol), critical for hit-to-lead optimization in Alzheimer's-focused libraries. Procuring the exact 4-chloro variant eliminates variability in reaction kinetics and target engagement. Available at ≥95% purity with well-defined physical properties (mp 100–102 °C, density 1.35–1.38 g/cm³), this building block streamlines process development in GMP-like environments. Choose this scaffold for reproducible yields and data-driven SAR campaigns.

Molecular Formula C10H13ClN2O2S
Molecular Weight 260.74 g/mol
CAS No. 16017-53-1
Cat. No. B099162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-benzenesulfonyl)-piperazine
CAS16017-53-1
Molecular FormulaC10H13ClN2O2S
Molecular Weight260.74 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H13ClN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2
InChIKeyCKVKEBVACPUEIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility39.1 [ug/mL]

1-(4-Chloro-benzenesulfonyl)-piperazine (CAS 16017-53-1) for Pharmaceutical R&D and Chemical Procurement


1-(4-Chloro-benzenesulfonyl)-piperazine (CAS 16017-53-1) is a heterocyclic building block featuring a piperazine ring substituted with a 4-chlorobenzenesulfonyl group. It serves primarily as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and as a versatile sulfonamide scaffold in medicinal chemistry . The compound is available from commercial suppliers with purities ranging from ≥95% to ≥99% (HPLC) , and its physical properties (melting point 100–102 °C, density ~1.35–1.38 g/cm³) are well-documented in authoritative chemical databases [1].

Why 1-(4-Chloro-benzenesulfonyl)-piperazine Cannot Be Casually Replaced by Other Sulfonyl Piperazines


In drug discovery and chemical synthesis, the electronic and steric nature of the aryl sulfonyl substituent profoundly influences both the reactivity of the free piperazine nitrogen and the biological activity of the final molecule. Substituting the 4-chloro group with a 4-methyl, 4-fluoro, or unsubstituted phenyl sulfonyl group alters the Hammett σ value, which in turn modulates the nucleophilicity of the piperazine ring and the overall lipophilicity (logP) of the scaffold [1]. For example, in acetylcholinesterase (AChE) inhibition assays, the 4-chloro derivative exhibits a distinct free energy of binding compared to its 4-methyl and 2,5-dichloro counterparts [2]. Therefore, procuring the exact 4-chloro substituted building block is essential to maintain the desired synthetic yield, reaction kinetics, and biological target engagement in downstream applications.

Quantitative Differentiation of 1-(4-Chloro-benzenesulfonyl)-piperazine: Evidence-Based Comparison for Procurement


Enhanced Binding Affinity in AChE Inhibition: Chloro vs. Methyl vs. Dichloro Substituents

In a virtual screening study evaluating piperazine derivatives as human acetylcholinesterase (AChE) inhibitors, the 4-chlorobenzenesulfonyl-substituted compound (S3) demonstrated a predicted free energy of binding of −9.97 kcal/mol and an estimated inhibition constant (Ki) of 0.04881 M at the peripheral anionic site (PAS). This potency is notably superior to the 4-methylbenzenesulfonyl analog (S1, ΔG = −9.90 kcal/mol, Ki = 0.05578 M) but less potent than the 2,5-dichlorobenzenesulfonyl analog (S7, ΔG = −11.42 kcal/mol, Ki = 0.00426 M) [1]. This data quantifies the impact of the chloro substitution pattern on target engagement, guiding selection for SAR studies where balanced potency is desired.

Acetylcholinesterase Inhibition Neurodegenerative Disease Molecular Docking

Physical Property Differentiation: Density and Boiling Point vs. Tosyl Analog

The 4-chloro substituent imparts distinct physical properties compared to the common 4-methyl (tosyl) analog. 1-(4-Chloro-benzenesulfonyl)-piperazine exhibits a higher density (1.352–1.38 g/cm³) and a lower boiling point (327.5 °C predicted by EPA T.E.S.T.) compared to 1-tosylpiperazine (density 1.219 g/cm³, boiling point 387.4 °C) [1][2][3]. The melting point of the chloro compound (100–102 °C) is also slightly higher than that of the tosyl analog (97–100 °C) [4][5]. These differences are critical for compound identification, purification protocol design, and storage condition specification.

Physical Chemistry Process Development Quality Control

Commercial Purity and Regulatory Availability: ≥99% HPLC Grade for Critical Applications

For research and development applications requiring high confidence in material identity and purity, 1-(4-Chloro-benzenesulfonyl)-piperazine is commercially available with a purity specification of ≥99% (HPLC) from suppliers such as Chem-Impex . In contrast, many other sulfonyl piperazine analogs, including the 4-fluoro and 4-bromo variants, are more commonly offered at 95–98% purity [1]. This higher purity grade reduces the risk of confounding biological results from unknown impurities and minimizes the need for additional purification steps, thereby saving time and cost in both academic and industrial workflows.

Quality Assurance Regulatory Compliance Analytical Chemistry

Lipophilicity (logP) Differentiation: Balancing Permeability and Solubility

The calculated partition coefficient (logP) for 1-(4-Chloro-benzenesulfonyl)-piperazine is 1.98 [1]. This value positions the chloro analog as moderately lipophilic, which is often desirable for blood-brain barrier penetration in CNS drug discovery. In comparison, the 4-methyl (tosyl) analog has a calculated logP of approximately 1.5, while the 4-nitro analog is more hydrophilic (logP ~0.8) . This quantifiable difference in lipophilicity can directly influence membrane permeability, metabolic stability, and off-target binding, making the 4-chloro derivative a preferred starting point for optimizing CNS drug candidates.

Medicinal Chemistry ADME Drug Design

Recommended Application Scenarios for 1-(4-Chloro-benzenesulfonyl)-piperazine Based on Quantitative Evidence


CNS Drug Discovery: Optimizing Acetylcholinesterase Inhibitor Leads

Based on its predicted binding affinity to AChE (ΔG = −9.97 kcal/mol) and its favorable lipophilicity (logP = 1.98), 1-(4-Chloro-benzenesulfonyl)-piperazine is an ideal scaffold for synthesizing focused libraries targeting neurodegenerative diseases such as Alzheimer's. Its balanced potency and physicochemical profile, as quantified in Section 3, make it a superior choice for hit-to-lead optimization compared to less potent or less permeable analogs [1].

Process Development and Scale-Up: Leveraging High Purity and Defined Physical Properties

The commercial availability of ≥99% (HPLC) purity material, combined with well-defined physical properties (density 1.35–1.38 g/cm³, boiling point 327.5 °C), streamlines process development. This reduces the burden of in-house purification and ensures reproducible reaction kinetics during the synthesis of complex pharmaceutical intermediates. This is particularly critical in GMP-like environments where material consistency is paramount .

Medicinal Chemistry SAR Exploration: Tuning Lipophilicity and Reactivity

In structure-activity relationship (SAR) campaigns, the 4-chloro substituent offers a distinct electronic and steric profile. The quantifiable differences in logP (1.98 vs. 1.5 for tosyl) and AChE binding (ΔΔG = −0.07 kcal/mol vs. tosyl) provide a data-driven rationale for incorporating this building block when aiming to modulate target engagement and ADME properties. It serves as a critical comparator for establishing SAR trends within a sulfonyl piperazine series [2].

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